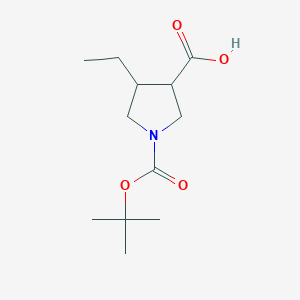

1-(叔丁氧羰基)-4-乙基吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid” is a chemical compound with the empirical formula C10H17NO4 . It is also known as N-Boc-pyrrolidine-3-carboxylic acid .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Molecular Structure Analysis

The molecular structure of “1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid” can be represented by the InChI code: 1S/C14H24N2O4/c1-14(2,3)20-13(19)15-6-4-11(5-7-15)16-8-10(9-16)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) .

Chemical Reactions Analysis

The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .

科学研究应用

Peptide Synthesis and Protection

The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino acids during peptide synthesis. By attaching the Boc group to the amino terminus, researchers can prevent unwanted side reactions and ensure selective coupling of amino acids. After peptide assembly, the Boc group is removed using mild acidic conditions, revealing the desired peptide sequence .

Boronic Acid Derivatives for Cross-Coupling Reactions

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid can serve as a boronic acid derivative. These derivatives are valuable intermediates in Suzuki-Miyaura cross-coupling reactions. The Boc-protected pyrrole and indole derivatives, when selectively borylated, allow efficient construction of complex organic molecules .

作用机制

Target of Action

Compounds with similar structures have been used in the synthesis of bioactive molecules, including heteroaryl n-sulfonamides , which suggests potential interactions with various biological targets.

Mode of Action

The tert-butoxycarbonyl (boc) group is a common protecting group in organic synthesis, particularly for the protection of amino groups . The Boc group can be removed under certain conditions, revealing the active amino group, which can then interact with its targets .

Biochemical Pathways

Pyrrolidine is a versatile scaffold in drug discovery and is found in many biologically active compounds .

Pharmacokinetics

The Boc group increases the compound’s lipophilicity, which can enhance cellular absorption and distribution .

Result of Action

The removal of the boc group can reveal an active amino group, which can then interact with various biological targets, potentially leading to various cellular effects .

Action Environment

The action of “1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in the environment.

未来方向

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Therefore, future research could focus on finding safer and more efficient methods for the deprotection of the Boc group .

属性

IUPAC Name |

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHWHPDMLFMSLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)

![ethyl 3-cyano-2-(3-(phenylthio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471847.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2471849.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2471858.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate](/img/structure/B2471860.png)